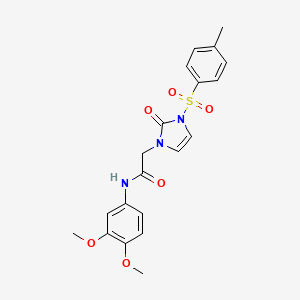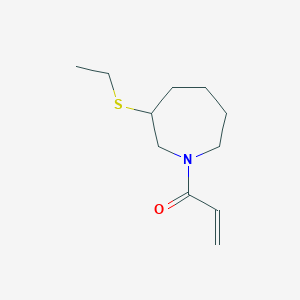
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, also known as BIPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of human carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer.
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
Research into the synthesis of pyrimidinone derivatives, such as "N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide," has demonstrated their utility as electrophilic building blocks in chemical synthesis. Janardhan et al. (2014) described a method for synthesizing fused thiazolo[3,2-a]pyrimidinones, employing N-aryl-2-chloroacetamides to form ring-annulated thiazolo[3,2-a]pyrimidinone products with good yields, confirming the structures through analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).
Pharmacological Applications
The structure-activity relationship (SAR) studies of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown high affinity for σ1 receptors over σ2, suggesting their potential in developing treatments targeting the σ1 receptor. Huang et al. (2001) synthesized a series of these compounds, evaluating their binding properties to σ1 and σ2 receptors, revealing insights into how structural modifications impact receptor affinity (Huang et al., 2001).
Propiedades
IUPAC Name |
N-benzyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(2)20-13-21(26)24(16-23-20)15-22(27)25(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBRONBWKYNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)



![1-(4-chlorobenzyl)-3'-(3,5-dimethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2798709.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)




![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)
